2-(3-Phenylpropyl)propanedioic acid
Overview
Description
2-(3-Phenylpropyl)propanedioic acid is a white crystalline solid that belongs to the class of dicarboxylic acids. It contains two carboxyl groups (-COOH) and a phenyl group attached to a propyl chain. This compound is known for its good solubility in various organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
2-(3-Phenylpropyl)propanedioic acid can be synthesized through a relatively straightforward process. One common method involves the reaction of benzaldehyde with malonic acid. Specifically, benzaldehyde reacts with bromoacetic acid ester to form the corresponding carboxylic ester, which is then hydrolyzed to yield the target compound . The reaction conditions can be adjusted based on specific requirements.
Chemical Reactions Analysis
2-(3-Phenylpropyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Phenylpropyl)propanedioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxyl groups can participate in various biochemical reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence the compound’s biological activity and its effects on different molecular pathways .
Comparison with Similar Compounds
2-(3-Phenylpropyl)propanedioic acid can be compared with other similar compounds, such as:
Phenylpropionic acid: This compound has a similar structure but lacks the additional carboxyl group present in this compound.
Malonic acid: While malonic acid has two carboxyl groups, it does not have the phenyl group attached to the propyl chain.
The uniqueness of this compound lies in its combination of carboxyl and phenyl groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-(3-phenylpropyl)propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLPCLVDVLDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202961 | |
Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-06-8 | |
Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC23243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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